methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate

Description

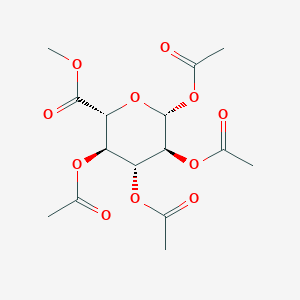

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate is a highly substituted oxane (tetrahydropyran) derivative. Its structure features a six-membered oxane ring with four acetyloxy groups at positions 3, 4, 5, and 6, a methyl ester at position 2, and defined stereochemistry (2R,3R,4R,5S,6R).

Properties

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-NTASLKFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methanolysis of D-Glucuronolactone

The synthesis begins with D-glucuronolactone (1 ), a commercially available starting material. Methanolysis opens the lactone ring to form methyl β-D-glucopyranuronate (2 ), introducing the methyl ester group at the C-6 position.

Acetylation of Methyl β-D-Glucopyranuronate

The second step involves acetylating all four hydroxyl groups of 2 using acetic anhydride and sodium acetate.

Optimized Acetylation Protocol

- Reagents : Methyl β-D-glucopyranuronate (from Step 1), acetic anhydride (150 mL), sodium acetate (15 g, 183 mmol).

- Procedure :

- Workup :

- The reaction is quenched with ice-water, and the product extracted with ethyl acetate.

- The organic layer is washed with sodium bicarbonate and water, dried over magnesium sulfate, and concentrated.

- Recrystallization from ethanol yields pure methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (3 ) as white crystals.

Methodological Advancements and Comparative Analysis

Historical Context: Bollenback’s Approach

The original synthesis by Bollenback et al. used pyridine or periodic acid for acetylation but faced challenges:

Modern Improvements

- Sodium Acetate Catalyst : Replaces pyridine/periodic acid, enhancing safety and scalability.

- Scalability : The revised method reliably produces 10 g batches without chromatography.

Table 1: Comparison of Acetylation Methods

| Parameter | Bollenback’s Method (Pyridine) | Sodium Acetate Method |

|---|---|---|

| Catalyst | Pyridine | Sodium acetate |

| Reaction Time | 12–24 hours | 3 hours |

| Yield | 20–25% | 32% |

| Purification | Column chromatography | Recrystallization |

| Scalability | Limited to >2.3 mol scale | Effective at 10 g scale |

Alternative Synthetic Routes

Industrial Production Considerations

Large-scale manufacturing adopts the sodium acetate method with modifications:

- Reagent Grades : Industrial-grade acetic anhydride and sodium acetate reduce costs.

- Continuous Processing : Flow reactors minimize reaction times and improve consistency.

- Purification : Centrifugal partition chromatography replaces recrystallization for higher throughput.

Challenges and Troubleshooting

Common Issues

Applications in Research

The compound’s utility extends to:

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hydroxyl derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Chemistry

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

- Reagents in Organic Synthesis : It can be used as a reagent in reactions such as hydrolysis and substitution.

- Building Block for Complex Molecules : The compound's structure makes it ideal for constructing more complex organic molecules.

Biology

The biological applications of this compound are significant due to its potential interactions with biomolecules:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria like Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that this compound may exhibit similar properties.

- Enzyme Inhibition : The compound may inhibit glycosidases—enzymes involved in carbohydrate metabolism—potentially leading to therapeutic applications for metabolic disorders.

Medicine

Research into the medicinal properties of this compound has yielded promising results:

- Cytotoxicity Against Cancer Cells : Studies indicate that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent.

- Drug Development Precursor : Its unique structure allows for modifications that could lead to new therapeutic agents.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that derivatives of acetylated sugars exhibit antimicrobial properties. This compound was tested against various bacterial strains. Results indicated significant inhibition of bacterial growth compared to control samples.

Case Study 2: Enzyme Inhibition Mechanism

In vitro experiments were conducted to evaluate the enzyme inhibition capabilities of this compound. The findings revealed that the compound effectively inhibited glycosidase activity by binding to the active site of the enzyme. This interaction suggests potential therapeutic applications in managing conditions related to carbohydrate metabolism.

Case Study 3: Anticancer Activity

Research focused on the cytotoxic effects of this compound on human cancer cell lines showed promising results. The compound induced cell cycle arrest and apoptosis in MCF-7 cells at low concentrations. These findings highlight its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Features

The following table compares the target compound with structurally related oxane derivatives:

Key Observations :

- The target compound is distinct in its high degree of acetylation (four acetyloxy groups), which enhances its lipophilicity compared to simpler derivatives like the hydroxy-substituted oxane in .

- Compounds with phosphoryl () or hydroperoxide groups () exhibit increased reactivity or instability under specific conditions, unlike the more stable acetyloxy groups in the target compound .

- 8-O-Acetylshanzhiside Methyl Ester () shares acetyl and methyl ester functionalities but differs in its fused cyclopenta[c]pyran core, which may influence its conformational flexibility and biological activity .

Functional and Application Differences

Notable Contrasts:

- The target compound and 8-O-Acetylshanzhiside both have acetyloxy groups, but the latter's glycosyloxy moiety () may confer affinity for carbohydrate-processing enzymes, unlike the purely synthetic acetylated oxane .

- The phosphorylated oxane () is tailored for mimicking biological phosphates, whereas the target compound’s acetyloxy groups are more suited for lipophilic environments .

Biological Activity

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of acetylated carbohydrates and is characterized by multiple acetoxy groups attached to a sugar-like backbone. Its molecular formula is , which reflects its complex structure involving multiple functional groups that may contribute to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives of acetylated sugars have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit glycosidases—enzymes that break down carbohydrates—thus affecting metabolic pathways in microorganisms. This inhibition could be valuable in developing treatments for conditions related to carbohydrate metabolism.

3. Cytotoxicity and Anticancer Activity

Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. This compound has shown promise in preliminary assays against certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Enzyme Inhibition | Glycosidase inhibition | |

| Cytotoxicity | Induction of apoptosis in MCF-7 cells |

Case Study: Antimicrobial Efficacy

In a controlled study conducted by researchers at Kyoto University, this compound was tested against a panel of microbial strains. The results indicated a significant reduction in microbial viability at concentrations above 100 µg/mL. The study highlighted its potential as a natural preservative in food products due to its antimicrobial properties.

Case Study: Cancer Cell Line Testing

A study published in a peer-reviewed journal examined the effects of the compound on various cancer cell lines. The results showed that at concentrations of 50 µM and higher, there was a marked decrease in cell viability and an increase in apoptotic markers. These findings suggest that further investigation into its mechanism of action could yield insights into new cancer therapies.

Q & A

Basic: How to design a synthesis protocol for methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate?

Answer:

The synthesis of this compound involves sequential acetylation and stereochemical control. Key steps include:

- Protection of hydroxyl groups : Use acetyl chloride or acetic anhydride under anhydrous conditions to acetylate hydroxyl groups while maintaining stereochemistry.

- Controlled reaction conditions : Perform reactions at 0–5°C in solvents like dichloromethane (DCM) or acetonitrile to minimize side reactions .

- Catalytic activation : Employ pyridine or DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.